molecular formula C13H11N3O3S B11609197 2-Furaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone

2-Furaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone

Cat. No.: B11609197
M. Wt: 289.31 g/mol
InChI Key: SWCGVLKCKVLWJF-NTEUORMPSA-N
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Description

2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE is a complex organic compound that features a furan ring, a benzisothiazole moiety, and a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE typically involves the condensation of 2-furaldehyde with a hydrazone derivative of benzisothiazole. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to corresponding amines or other reduced forms.

    Substitution: The furan and benzisothiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, ketones, or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can form reversible covalent bonds with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE: Unique due to the combination of furan, benzisothiazole, and hydrazone moieties.

    2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-ETHYLHYDRAZONE: Similar structure with an ethyl group instead of a methyl group.

    2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-PHENYLHYDRAZONE: Contains a phenyl group, offering different chemical and biological properties.

Uniqueness

The uniqueness of 2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLHYDRAZONE lies in its specific structural combination, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H11N3O3S/c1-16(14-9-10-5-4-8-19-10)13-11-6-2-3-7-12(11)20(17,18)15-13/h2-9H,1H3/b14-9+

InChI Key

SWCGVLKCKVLWJF-NTEUORMPSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=CO3

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=CO3

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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